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Compound of Interest

Compound Name:
(R)-1-Cyclopropylpropan-1-amine

hydrochloride

CAS No.: 677742-41-5

Cat. No.: B2439748

Get Quote

Executive Summary
(R)-1-Cyclopropylpropan-1-amine hydrochloride (C₆H₁₃N[1][2]·HCl) is a high-value chiral

synthon used in the synthesis of calcilytics, kinase inhibitors, and GPCR modulators.[1] Its

structural uniqueness lies in the cyclopropyl group directly attached to the chiral center, which

imparts specific steric constraints and metabolic stability advantages compared to isopropyl or

ethyl analogs.[2][3]

This guide provides a rigorous framework for confirming the chemical structure, absolute

configuration, and enantiomeric purity of this moiety. It moves beyond basic data listing to

explain the causality of spectral features and the logic of the analytical workflow.
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Property Specification

IUPAC Name
(1R)-1-Cyclopropylpropan-1-amine

hydrochloride

CAS Number
Generic: 219736-10-4 (Free Base); HCl Salt:

Specific CAS varies by vendor

Formula C₆H₁₃N[1][2] · HCl

Molecular Weight 135.64 g/mol (Salt); 99.18 g/mol (Free Base)

SMILES CCC1CC1.Cl

Appearance White to off-white hygroscopic crystalline solid

Solubility
Highly soluble in water, methanol, DMSO;

sparingly soluble in ether/hexane.[2]

Analytical Workflow: The Validation Logic
The following diagram illustrates the decision matrix for structural confirmation, prioritizing

absolute configuration determination early in the workflow.

Sample: (R)-1-Cyclopropylpropan-1-amine HCl 1. Purity Check
(LC-MS / 1H NMR)

2. Enantiomeric Excess
(Chiral HPLC/GC)

>98% Chem Purity

3. Absolute Config
(XRD or Mosher's)>95% ee

Recrystallize / Resolution

<95% ee

Release for Synthesis
Confirmed (R)

Click to download full resolution via product page

Figure 1: Step-wise validation protocol ensuring enantiomeric integrity before downstream

application.

Structural Elucidation (Spectroscopy)
Nuclear Magnetic Resonance (NMR) Analysis
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The cyclopropyl group provides a distinct high-field diagnostic "fingerprint" that validates the

integrity of the ring system.[1][2][3] The chiral center (H-1) shows complex coupling due to the

adjacent methylene (propyl chain) and methine (cyclopropyl).[2]

Solvent: DMSO-d₆ (Preferred for salt stability and exchangeable protons).[2][3]
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Position Proton (H)
Chemical
Shift (δ,
ppm)

Multiplicity
Coupling (J,
Hz)

Assignment
Logic

NH₃⁺ 3H 8.20 – 8.50 Broad Singlet -

Ammonium

protons;

exchangeabl

e with D₂O.[1]

[2]

H-1 1H 2.35 – 2.45 dt or m J≈6-8

Chiral Center.

Deshielded

by Nitrogen

and

Cyclopropyl

ring current.

[1][2][3]

H-3 2H 1.60 – 1.75 Multiplet -

Propyl

methylene (–

CH₂–);

diastereotopi

c due to

chiral center.

[1][2][3]

H-4 3H 0.92 Triplet J≈7.4

Terminal

methyl of

propyl chain.

[1][2][3]

H-2 1H 0.95 – 1.05 Multiplet -

Cyclopropyl

methine

(CH).[1][2][3]

H-2a/b 4H 0.30 – 0.65 Multiplet Complex Diagnostic:

Cyclopropyl

methylenes.

[2][3] High-

field shift is
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characteristic

of ring strain.

[1][2][3]

Critical Observation: The cyclopropyl methylene protons (H-2a/b) often appear as two distinct

multiplets (e.g., 0.3–0.4 ppm and 0.5–0.6 ppm) due to the magnetic anisotropy of the chiral

center.[2] Absence of signals < 0.7 ppm indicates ring opening (impurity).[2]

Mass Spectrometry (ESI-MS)
Mode: Positive Ion Mode (ESI+)

Expected Signal:m/z 100.1 [M+H]⁺

Fragmentations:

Loss of NH₃ (m/z 83).[2][3]

Cyclopropyl ring opening/rearrangement is common in high-energy collisions.[1][2][3]

Stereochemical Analysis (The "R" Determination)
This is the most critical quality attribute. The (R)-enantiomer must be distinguished from the

(S)-enantiomer, which may have different pharmacological activity.[1][2]

Chiral HPLC Method (Direct Analysis)
Because the amine lacks a strong chromophore, derivatization is often required for UV

detection, or a refractive index (RI) / Charged Aerosol Detector (CAD) must be used.[2]

Column: Daicel Chiralpak® AD-H or IC (Amylose-based).[1][2][3]

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[2][3]

Flow Rate: 1.0 mL/min.[2][3]

Detection: UV @ 210 nm (low sensitivity) or derivatize with benzoyl chloride to enhance UV

@ 254 nm.[2][3]
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Separation Principle: The polysaccharide stationary phase forms diastereomeric complexes

with the enantiomers.[2][3]

Determination of Absolute Configuration
If a reference standard is unavailable, the absolute configuration is assigned via Mosher's

Method:

Derivatize the free base with both (R)- and (S)-MTPA chloride (Mosher's acid chloride).[2][3]

Analyze ¹H NMR of the resulting diastereomeric amides.[2][3]

Calculate

.[2][3]

Model: The spatial arrangement of the propyl vs. cyclopropyl groups will cause predictable

shielding/deshielding effects on the protons, confirming the (R)-configuration.[2]

Synthesis & Impurity Profiling
Understanding the synthesis route is essential for anticipating impurities.[2][3]

Primary Route: Asymmetric addition or Resolution.[2][3]

Method: Reaction of cyclopropyl ethyl ketone with a chiral auxiliary (e.g., (S)-α-

phenylethylamine) followed by reduction and cleavage.[1][2]

Key Impurity:Diastereomer carryover. If the resolution or asymmetric induction is incomplete,

the (S)-enantiomer will be the primary impurity.[2]

Secondary Route: Grignard Addition to Nitrile.[2][3]

Reaction: Cyclopropanecarbonitrile + Ethylmagnesium bromide

Imine

Reduction.[2][3]
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Impurity:Bis-alkylated amine (Secondary amine formation) or Ring-opened products (due to

aggressive reduction conditions).[2]

Impurity Type Origin Detection Limit (Typical)

(S)-Enantiomer Incomplete resolution Chiral HPLC < 1.0%

Ring-Opened
Acid-catalyzed

cleavage

¹H NMR (Olefinic

region 5-6 ppm)
< 0.5%

Residual Solvent
Recrystallization

(IPA/EtOH)
GC-Headspace < 5000 ppm

Handling & Stability
Hygroscopicity: The HCl salt is hygroscopic.[2][3] It must be stored in a desiccator or under

inert gas (Argon/Nitrogen).[2][3]

Stability: Stable at room temperature if dry.[2][3] Aqueous solutions should be used

immediately or stored at 4°C to prevent slow hydrolysis or racemization (though aliphatic

amines are generally configurationally stable).[2][3]

Safety: Irritant.[2][3][4][5][6] The cyclopropyl amine moiety can act as a mechanism-based

inhibitor (suicide substrate) for certain cytochrome P450 enzymes (e.g., CYP2D6),

necessitating careful biological handling.
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Patent Methodology: "Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines." US

Patent Application 20210395185A1, 2021.[3][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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